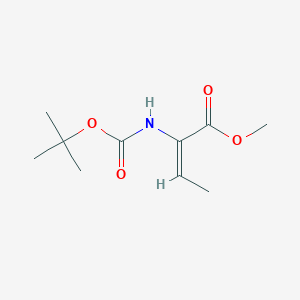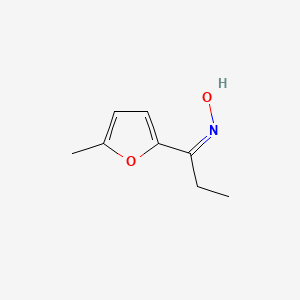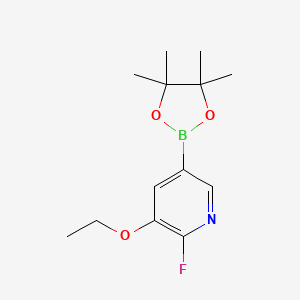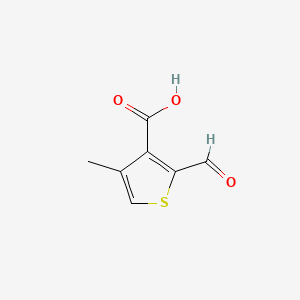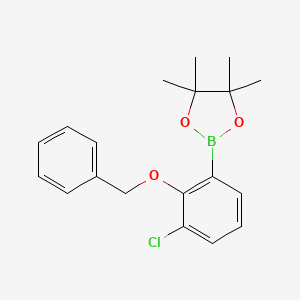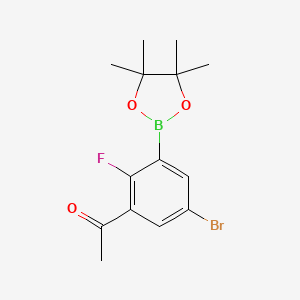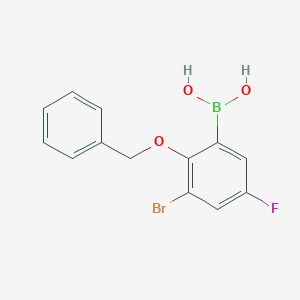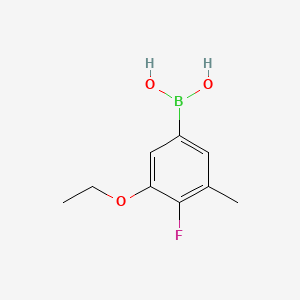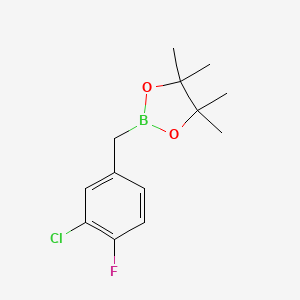
2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C8H7BF2O2 and its molecular weight is 183.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
It's used for the synthesis of white crystalline solids with sharp melting points and hydrolytically stable structures with monodentate phosphinato moieties and 3-coordinated boron (Singh et al., 1994).
In catalytic hydroboration of alkenylboronic esters, achieving enantioselectivities up to 79% e.e. (Wiesauer & Weissensteiner, 1996).
It acts as a weak Lewis acid for synthesis, addition of bases, and fragmentation (Paetzold et al., 1976).
Its exocyclic properties and association with phenyl isocyanate are significant (Cragg, 1968).
It is useful for synthesizing related compounds and performing physical measurements like molecular weights, infrared, and p.m.r. spectra (Mehrotra et al., 1974).
The synthesis of polyfluorene via Suzuki-Miyaura coupling reaction from 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane is useful for synthesizing well-defined polyfluorenes with narrow molecular weight distributions (Yokoyama et al., 2007).
It is used in asymmetric aldol reactions to produce optically active 4-hydroxy-2-alkanones with 55-77% yield and 41-65% e.e. (Boldrini et al., 1987).
As an allylating reagent for the preparation of homoallylic alcohols and amines (Ramachandran & Gagare, 2010).
It exhibits inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
These boron-containing polyene systems are potential intermediates for synthesizing conjugated polyene as new material for LCD technology and are being tested for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Catalytic C-F activation reactions give novel dioxaborolanes, which can be used in scientific research applications (Braun et al., 2009).
The double nucleophilic addition reaction of ketene silyl acetals and allylborolanes led to delta-hydroxyesters in good yields, with allylideneamine successfully used as an acrolein equivalent (Shimizu et al., 2010).
The method developed in this paper can accurately determine trace ethylene glycol in industrial solvents and lubricants using phenyl boronic acid derivatization and multidimensional gas chromatography (Luong et al., 2013).
The reaction of 2-alkyl- and 2-alkoxy-4,4,5,5-tetramethyl- and 4,5-diphenyl-1,3,2-dioxaborolanes with acetonitrile leads to the corresponding 2-oxazolines (Kuznetsov et al., 2001).
HBBzpin is a stable solid that reacts with alkenes under catalytic conditions to give air- and chromatography-stable organoboronate esters (Fritschi et al., 2008).
The mass spectra of 2-p-substituted phenyl-1,3,2-dioxaborolanes are influenced significantly by the presence and nature of the substituent at the para position of the phenyl ring (Kaminski & Lyle, 1978).
The study focuses on the synthesis of poly(3-hexylthiophene) with a narrow molecular weight distribution and perfect head-to-tail regioregularity (Yokozawa et al., 2011).
Chiral bimetallic Lewis acid 1a has strong binding with benzylamine and can be used as an NMR chiral-shift reagent (Nozaki et al., 1996).
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSWCDIOIPXGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8)-alpha-Neu5Ac-(2->]5](/img/structure/B8208817.png)
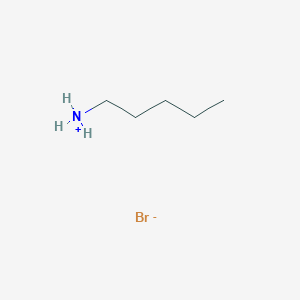
![Dene]-4-methylidene-cyclohexan-1-OL](/img/structure/B8208832.png)
